![molecular formula C₁₅H₂₂O₃ B1147108 [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate CAS No. 76163-96-7](/img/structure/B1147108.png)
[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
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Overview
Description
This compound is a bicyclic terpene derivative, which are often found in essential oils and have various biological activities . The structure contains a bicyclo[3.1.1]hept-2-ene ring system, which is a common motif in many natural products .
Molecular Structure Analysis
The compound contains a bicyclic ring system, with two methyl groups at the 6-position and a carbonyl group at the 4-position of the bicyclo[3.1.1]hept-2-ene ring . The compound also contains a propanoate ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl and ester groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
The compound has been found to have moderate antimicrobial activity. It has been tested on S. aureus and E. coli , with a minimum inhibitory concentration (MIC) of 128 µg/mL and 512 µg/mL respectively . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Antifungal Activity
The compound also exhibits antifungal activity. It has been tested on various Candida isolates and filamentous fungi, showing comparable activity with conventional antimycotic (Fluconazole) on filamentous fungi . This indicates that the compound could be used in the treatment of fungal infections.
Synthesis of Derivatives
The compound can be used as a starting material in the synthesis of various derivatives. For example, it has been used in the synthesis of nitrogen-containing derivatives of cis-myrtanic and myrtenic acids . These derivatives are known to have fungicidal activity against yeast and mycelial fungi, including phytopathogens .
Study of Structure-Activity Relationships
The compound can be used in the study of structure-activity relationships. For example, it has been found that the presence of two bulky bicyclic terpene fragments in the compound increases its lipophilicity and decreases its antimicrobial potential . This kind of information can be useful in the design of new drugs with improved properties.
Industrial Production of Terpenes
The compound is related to terpenes, which are of great importance in various industries. Terpenes are used as starting materials in organic synthesis and are widely used in medicine, cosmetics, and perfumery . Therefore, the study and application of this compound could contribute to these fields.
Potential Treatment for Various Infections
Based on its antimicrobial and antifungal activities, the compound could potentially be used in the treatment of various infections. For example, one of its derivatives has shown promising results in the treatment of staphylococcal infections and P. aeruginosa-associated infections .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIUSKQTOGHXSZ-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@H]1C(=O)C=C2COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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